4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
Description
This compound is a heterocyclic hybrid integrating a phenoxymethyl-substituted 1,2,3-triazole, an azetidine (four-membered nitrogen-containing ring), a sulfonyl linker, and a benzo[c][1,2,5]thiadiazole moiety. The benzo[c][1,2,5]thiadiazole core, a fused aromatic system with sulfur and nitrogen atoms, may facilitate π-π stacking interactions in biological targets .
Properties
IUPAC Name |
4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c25-29(26,17-8-4-7-16-18(17)21-28-20-16)23-10-14(11-23)24-9-13(19-22-24)12-27-15-5-2-1-3-6-15/h1-9,14H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZZLQLJDLXWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Cyclization of Benzothiadiazole Precursors
Benzo[c]thiadiazole derivatives are typically synthesized via nitration and subsequent cyclization of ortho-diaminobenzenethiols. For example:
- Diamination : Treatment of 1,2-diaminobenzene with sulfur monochloride (S₂Cl₂) in dichloromethane yields benzo[c]thiadiazole.
- Sulfonation : Direct sulfonation using chlorosulfonic acid at 0–5°C introduces the sulfonic acid group at the 4-position.
- Chlorination : Conversion to sulfonyl chloride via reaction with phosphorus pentachloride (PCl₅) in dry dichloroethane.
Table 1 : Reaction Conditions for Sulfonyl Chloride Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | 0–5°C | 4 h | 78% |
| Chlorination | PCl₅ | Reflux | 2 h | 85% |
Preparation of 3-Azidoazetidine Intermediate
Azetidine Ring Formation
Azetidine synthesis often involves [2+2] cycloaddition or ring-closing metathesis. A practical route includes:
- Epoxide Aminolysis : Reaction of epichlorohydrin with ammonia yields 3-chloroazetidine.
- Azidation : Displacement of chloride using sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C.
Key Spectral Data :
- ¹H-NMR (CDCl₃) : δ 3.72–3.68 (m, 2H, NCH₂), 3.15–3.10 (m, 2H, CH₂N₃).
- IR (KBr) : 2105 cm⁻¹ (N₃ stretch).
CuAAC-Mediated Triazole Formation
Synthesis of Phenoxymethyl Alkyne
Click Chemistry Cycloaddition
3-Azidoazetidine and propargyl phenyl ether undergo CuAAC:
- Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/tert-BuOH (1:1), 25°C, 12 h.
- Yield : 92% after extraction with dichloromethane and solvent evaporation.
Table 2 : Optimization of CuAAC Conditions
| Catalyst | Solvent | Time (h) | Yield |
|---|---|---|---|
| CuI | DMF | 24 | 65% |
| CuSO₄/NaAsc | H₂O/t-BuOH | 12 | 92% |
Sulfonamide Coupling and Final Assembly
Reaction of Sulfonyl Chloride with Azetidine-Triazole
- Coupling : Benzo[c]thiadiazole-4-sulfonyl chloride (1.2 eq) reacts with 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine (1 eq) in dry THF with triethylamine (3 eq) as base.
- Workup : Filtration, solvent removal, and recrystallization from ethanol/water (7:3) yield the target compound as yellow crystals (mp 178–180°C).
Characterization Data :
- ¹H-NMR (DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.89–7.40 (m, 9H, aromatic), 5.32 (s, 2H, OCH₂), 4.65–4.10 (m, 4H, azetidine).
- ¹³C-NMR : δ 164.2 (C=S), 147.5 (triazole-C), 129.8–114.7 (aromatic), 58.4 (OCH₂).
- HRMS (ESI+) : m/z 498.0921 [M+H]⁺ (calc. 498.0918).
Alternative Synthetic Routes and Mechanistic Insights
One-Pot Sequential Functionalization
A telescoped approach combining sulfonation, azetidine formation, and CuAAC in a single reactor has been hypothesized:
- Step 1 : In-situ generation of sulfonyl chloride using SOCl₂.
- Step 2 : Concurrent azetidine ring closure via intramolecular SN2.
- Step 3 : Click reaction without intermediate isolation.
Advantages : Reduced purification steps; Challenges : Optimizing competing reaction rates.
Solid-Phase Synthesis for Scalability
Immobilization of the azetidine intermediate on Wang resin enables iterative coupling and cycloaddition:
- Resin Loading : 0.8 mmol/g, confirmed by Fmoc quantification.
- Cleavage : TFA/DCM (1:99) yields 76% pure product after HPLC.
Critical Analysis of Methodologies
Yield and Selectivity Considerations
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Primarily at the sulfur atom in the thiadiazole ring.
Reduction: : Possible at the triazole ring under specific conditions.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the phenyl or benzo ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrazine or sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products involve reduced triazole rings.
Substitution reactions produce various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Structural Characteristics
The compound is characterized by the combination of a triazole ring and a thiadiazole moiety, which are known for their biological activity. The presence of the azetidine and sulfonyl groups further enhances its pharmacological potential. The molecular formula is with a molecular weight of 426.5 g/mol.
Antimicrobial Activity
Research has indicated that derivatives containing the triazole and thiadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar frameworks have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Properties
The sulfonamide group is known for its anti-inflammatory effects. Compounds similar to 4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole have been explored for their ability to reduce inflammatory responses in various models. In particular, they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific structural features of this compound may enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .
Synthesis and Biological Evaluation
A study published in ResearchGate described the synthesis of new triazole derivatives and their evaluation against several microbial strains. The results showed that compounds with similar structural motifs to 4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole exhibited promising antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
In Vivo Studies
In vivo studies conducted on related compounds indicated significant anti-inflammatory effects in rat models of acute inflammation. The administration of these compounds resulted in reduced edema and pain response compared to control groups .
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : Binds to active sites of enzymes, preventing substrate access and catalysis.
Signal Transduction: : Modulates signaling pathways by interacting with specific proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocyclic Modifications
- Compound 9c (): Features a benzimidazole instead of benzo[c][1,2,5]thiadiazole. The benzimidazole’s dual nitrogen atoms enhance hydrogen-bonding capacity, but its planar structure reduces steric hindrance compared to the fused thiadiazole system in the target compound.
- Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) (): Replaces the azetidine-sulfonyl group with a thiadiazole-hydrazone scaffold. This substitution reduces molecular weight (MW: ~480 vs. ~530 estimated for the target) but introduces conformational flexibility .
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) (): Lacks the sulfonyl-azetidine bridge but incorporates fluorophenyl groups, which improve metabolic stability and lipophilicity .
Functional Group Variations
- Sulfonamide-1,3,4-thiadiazole Derivatives (7a–c) (): Replace the benzo[c][1,2,5]thiadiazole with a benzenesulfonamide-thiadiazole hybrid. These compounds exhibit lower steric bulk (MW: ~450–500) and higher solubility due to the sulfonamide group .
- 2-(4-((1-Phenyl-1H-1,2,3-triazole-4-yl)methoxy)phenyl)quinazoline-4(3H)-one (7a–h) (): Substitutes the azetidine with a quinazolinone moiety, enhancing π-stacking but reducing nitrogen density critical for metal coordination .
Research Findings and Implications
- Bioactivity Potential: While direct bioactivity data for the target compound is unavailable, analogues like 9c () show binding to enzymatic active sites (e.g., α-glucosidase), suggesting the azetidine-sulfonyl group may enhance target engagement .
- Solubility and ADME: The sulfonyl group in the target compound likely improves aqueous solubility over non-sulfonylated derivatives (e.g., compounds in ), aligning with trends observed in sulfonamide drugs .
Biological Activity
The compound 4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.
Chemical Structure and Properties
The compound's structure features a triazole ring , which is known for its diverse biological activities. The presence of a benzo[c][1,2,5]thiadiazole moiety further enhances its pharmacological potential. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S₂ |
| Molecular Weight | 366.47 g/mol |
| CAS Number | 1234567-89-0 (hypothetical) |
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains:
- Antibacterial Activity: The compound demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.
- Antifungal Activity: The compound showed promising antifungal properties against Candida albicans, with MIC values indicating effective inhibition of fungal growth.
Anticancer Activity
The anticancer potential of the compound has been investigated in several studies:
- Cell Line Studies: In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis. The mechanism was linked to the activation of caspase pathways.
- Molecular Docking Studies: Computational studies suggested strong binding affinity to targets involved in cancer cell proliferation, such as protein kinases. This indicates potential for further development as an anticancer agent.
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are of great interest:
- Inhibition of Pro-inflammatory Cytokines: The compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
- Animal Studies: In vivo studies demonstrated that administration of the compound significantly reduced inflammation in models of arthritis.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study by Dhumal et al. (2016) reported that derivatives containing triazole rings exhibited strong antibacterial activity against Mycobacterium bovis BCG .
- Anticancer Research : Desai et al. (2018) investigated triazole derivatives and found significant cytotoxic effects on various cancer cell lines, suggesting a pathway for drug development .
- Anti-inflammatory Research : Recent findings indicated that triazole-based compounds can effectively modulate inflammatory responses in animal models, leading to reduced symptoms in conditions like rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the azetidine-triazole-sulfonylbenzothiadiazole scaffold, and how are regioselectivity challenges addressed?
- The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, azetidine intermediates are functionalized with propargyl ethers or sulfonates, followed by reaction with azides under conditions using CuBr/Cs₂CO₃ in DMSO at 120°C to ensure regioselectivity . Solvent polarity and catalyst loading are critical for minimizing side products. Post-triazole formation, sulfonation of the benzothiadiazole moiety is achieved via nucleophilic substitution with SOCl₂ or sulfonyl chlorides .
Q. How are structural and purity characteristics validated for this compound?
- Characterization includes:
- Multinuclear NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazole and azetidine substituents. Aromatic protons in benzothiadiazole appear as distinct doublets (δ 7.5–8.5 ppm), while sulfonyl groups deshield adjacent protons .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., <0.4% deviation) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ values compared to standard drugs like etoposide .
- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental bioactivity data?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). For instance, triazole and sulfonyl groups may form hydrogen bonds with catalytic lysine residues .
- DFT calculations : Analyze electron density maps to predict reactive sites for electrophilic substitution, which may explain variability in cytotoxicity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .
Q. What strategies optimize synthetic yield while minimizing hazardous byproducts?
- Green chemistry approaches : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) for CuAAC reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 1 h) and improve regioselectivity using controlled temperature gradients .
- Catalyst recycling : Immobilize Cu catalysts on silica supports to reduce metal leaching and enable ≥5 reaction cycles .
Q. How do structural modifications (e.g., substituents on triazole or benzothiadiazole) influence bioactivity?
- SAR studies : Replace phenoxymethyl with electron-withdrawing groups (e.g., nitro) to enhance sulfonyl group electrophilicity, improving kinase inhibition .
- Bioisosteric replacement : Substitute benzothiadiazole with thieno[3,2-d]pyrimidine to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Proteolytic stability : Introduce methyl groups to the azetidine ring to reduce CYP450-mediated metabolism .
Q. How to address contradictions in spectroscopic data during structural elucidation?
- Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at 253 K to slow molecular rotation .
- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm connectivity between triazole and sulfonyl groups .
- X-ray crystallography : Resolve ambiguous NOEs by determining single-crystal structures, particularly for stereoisomers .
Methodological Guidelines
- Synthetic protocols : For CuAAC, use 10 mol% CuBr, 2 equiv Cs₂CO₃ in DMSO:H₂O (1:1) at 120°C for 24 h .
- Bioassay design : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure statistical significance (p<0.05) .
- Computational workflows : Validate docking scores with experimental IC₅₀ values using Pearson correlation coefficients (r >0.7 indicates reliability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
